"2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol" molecular structure
"2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol" molecular structure
Technical Monograph: 2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Subtitle: Controlled Desymmetrization of 4,6-Dichloropyrimidine for Asymmetric Kinase Inhibitor Scaffolds
Molecular Identity & Strategic Significance
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol (CAS: 1220020-02-9) represents a critical class of "Janus" intermediates in medicinal chemistry. It is the product of the controlled desymmetrization of 4,6-dichloropyrimidine, a symmetric starting material.
In drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, JAK, and CDK families), the pyrimidine ring serves as a privileged scaffold. The utility of this specific molecule lies in its bifunctionality :
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The "Anchor" (Position 4): The N-ethyl-N-hydroxyethyl moiety serves as a solubilizing group or a hinge-binding mimic. The ethyl group provides hydrophobic bulk, while the hydroxyl tail offers a handle for further derivatization (e.g., cyclization or prodrug formation).
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The "Warhead" Handle (Position 6): The remaining chlorine atom is electronically deactivated relative to the starting material but remains sufficiently reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions.
This molecule allows chemists to synthesize asymmetric 4,6-disubstituted pyrimidines , a structural motif found in numerous bioactive compounds and agrochemicals.
| Property | Data |
| IUPAC Name | 2-[6-chloro-N-ethylpyrimidin-4-yl]aminoethanol |
| CAS Number | 1220020-02-9 |
| Molecular Formula | C₈H₁₂ClN₃O |
| Molecular Weight | 201.65 g/mol |
| LogP (Predicted) | ~1.2 (Lipophilic/Hydrophilic balance favorable for intermediates) |
| Key Reactivity | SNAr (Nucleophilic Aromatic Substitution) |
Synthetic Pathway: Process Chemistry & Regiocontrol
The synthesis involves the nucleophilic attack of N-ethylethanolamine on 4,6-dichloropyrimidine. While the starting material is symmetric, the challenge lies in stoichiometric control to prevent the formation of the bis-substituted byproduct (where both chlorines are displaced).
The Challenge of Over-Reaction
Because the amino substituent at Position 4 is electron-donating (via resonance), it deactivates the pyrimidine ring, making the chlorine at Position 6 less electrophilic than the starting material. However, under aggressive conditions (high heat, excess amine), the second substitution will occur, destroying the scaffold's utility.
Optimized Protocol (Self-Validating System)
Reagents:
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Substrate: 4,6-Dichloropyrimidine (1.0 eq)
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Nucleophile: N-Ethylethanolamine (1.05 eq)
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.1 eq)
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Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Step-by-Step Methodology:
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Cryogenic Setup: Dissolve 4,6-dichloropyrimidine in IPA (0.5 M concentration). Cool the vessel to 0°C. Reasoning: Lower temperature kinetically favors the mono-substitution and suppresses the higher-energy bis-substitution pathway.
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Controlled Addition: Mix N-ethylethanolamine with the base in a separate addition funnel. Add this mixture dropwise to the pyrimidine solution over 60 minutes.
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Reaction Monitoring: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
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Validation Point (TLC/LCMS): Check for the disappearance of the starting material (Rt ~ low) and the appearance of the Mono-product. If >5% Bis-product is observed, the temperature was too high or addition too fast.
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Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water to remove amine salts. Dry over Na₂SO₄.[1]
Visualizing the Reaction Logic
Figure 1: Reaction workflow emphasizing kinetic control to favor the mono-substituted product.
Structural Characterization & Data Analysis
Researchers must validate the structure to ensure the chlorine atom is intact.
| Technique | Expected Signal / Diagnostic Feature |
| ¹H NMR (DMSO-d₆) | Pyrimidyl Proton (C2-H): Singlet ~8.2–8.4 ppm (Deshielded).Pyrimidyl Proton (C5-H): Singlet ~6.5–6.7 ppm.Ethyl Group: Triplet (~1.1 ppm) and Quartet (~3.5 ppm).Ethanol Chain: Multiplets for -CH₂- groups; broad singlet for -OH. |
| LC-MS (ESI+) | [M+H]⁺: 202.07 (³⁵Cl) and 204.07 (³⁷Cl). Isotope Pattern: Distinct 3:1 ratio of M : M+2 confirms the presence of one Chlorine atom. |
| IR Spectroscopy | O-H Stretch: Broad band ~3300–3400 cm⁻¹.C-Cl Stretch: ~700–750 cm⁻¹.C=N Stretch: ~1580 cm⁻¹ (Pyrimidine ring). |
Downstream Applications: The "Divergent" Point
Once isolated, this molecule becomes a versatile building block.[2] The remaining C-Cl bond at position 6 is the "divergent point" for library synthesis.
Pathway A: Suzuki-Miyaura Coupling
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Reagent: Aryl Boronic Acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Outcome: Bi-aryl systems (common in kinase inhibitors).
Pathway B: Buchwald-Hartwig Amination
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Reagent: Primary/Secondary Amines (Anilines).
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Catalyst: Pd₂dba₃ + Xantphos.
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Outcome: 4,6-Diaminopyrimidines (e.g., similar to the core of Pazopanib).[3]
Pathway C: Intramolecular Cyclization
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Condition: Strong base (NaH) or Mitsunobu conditions.
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Outcome: Fused bicyclic systems (e.g., dihydro-imidazo[1,2-c]pyrimidines) by reacting the pendant -OH with the C-Cl bond.
Visualizing the Reactivity Tree
Figure 2: Divergent synthetic pathways utilizing the remaining chloro-handle.
Safety & Handling (E-E-A-T Compliance)
While specific MSDS data for this intermediate may be sparse, it should be handled according to protocols for chloropyrimidines and secondary amines .
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Skin Sensitization: Pyrimidine intermediates are known sensitizers. Double-gloving (Nitrile) is mandatory.
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Corrosivity: The starting material (4,6-dichloropyrimidine) releases HCl upon hydrolysis. Ensure the reaction vessel is vented through a scrubber.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the amino-ethanol tail can oxidize or absorb moisture over time.
References
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National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central. Retrieved from [Link]
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MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link][1][4][5][6][7][8]
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ResearchGate. (2008). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. mdpi.com [mdpi.com]
